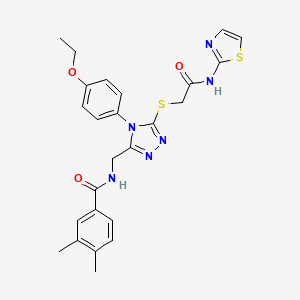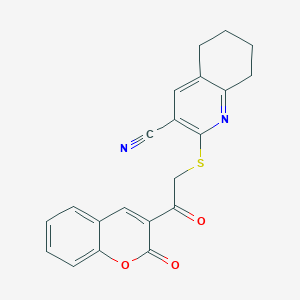
4-(苯磺酰胺甲基)哌啶-1-甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 4-(phenylsulfonamidomethyl)piperidine-1-carboxylate” is a complex organic compound. It likely contains a piperidine ring, which is a common structure in many pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as “tert-Butyl 4-(phenylamino)piperidine-1-carboxylate” are used in the manufacture of fentanyl and its analogues .科学研究应用
对β(3)肾上腺素能受体的生物活性:胡等人(2001 年)的一项研究合成并评估了新型苯磺酰胺对人 β(3)-肾上腺素能受体的活性。这些化合物(包括 4-(苯磺酰胺甲基)哌啶-1-甲酸甲酯的变体)在 β(3) 受体上表现出有效的激动剂活性,对 β(1) 和 β(2) 受体表现出选择性。这项研究突出了其在靶向特定肾上腺素能受体中的潜在应用 (胡等人,2001)。
抑制膜结合磷脂酶 A2:Oinuma 等人(1991 年)开发了抑制膜结合磷脂酶 A2 的化合物,磷脂酶 A2 在炎症反应的调节中起作用。哌啶衍生物(包括这种化合物)显示出作为抑制剂的潜力,这对于心肌梗塞等疾病可能是重要的 (Oinuma 等人,1991)。
新型抗抑郁药的代谢:Hvenegaard 等人(2012 年)的研究探索了 Lu AA21004(一种新型抗抑郁药)的代谢,并确定了它的代谢物,包括 4-(苯磺酰胺甲基)哌啶-1-甲酸甲酯。这项研究提供了对药物代谢途径的见解,这对于了解其药代动力学和潜在治疗应用至关重要 (Hvenegaard 等人,2012)。
化学和荧光性质:Nath 等人(2016 年)研究了源自哌啶衍生物的各种配合物的合成、结构、热分析、氧化还原行为和荧光性质。这项研究有助于理解该化合物的化学特性和在材料科学中的潜在应用 (Nath 等人,2016)。
酶抑制活性:Khalid 等人(2014 年)合成了哌啶-4-碳酰肼衍生物,并筛选了它们的酶抑制活性,特别是针对乙酰胆碱酯酶和丁酰胆碱酯酶。这项研究对于开发治疗阿尔茨海默病等疾病的疗法具有重要意义 (Khalid 等人,2014)。
抗癌特性:Rehman 等人(2018 年)的一项研究合成了哌啶-4-羧酸乙酯的丙酰胺衍生物,并将其作为抗癌剂进行了评估。这项研究表明此类化合物在癌症治疗中具有潜在的治疗应用 (Rehman 等人,2018)。
抗菌研究:Khalid 等人(2016 年)合成了 2-(5-(1-(苯磺酰)哌啶-4-基)-1,3,4-恶二唑-2-基硫代)乙酰胺的 N-取代衍生物,并评估了它们的抗菌活性。这项研究探索了此类化合物在治疗细菌感染中的潜在用途 (Khalid 等人,2016)。
聚合和生物共轭:Borova 等人(2021 年)介绍了一种 α-末端功能化的聚-(N-甲基-甘氨酸) 的聚合后改性方法,利用了 4-(苯磺酰胺甲基)哌啶-1-甲酸甲酯。这种方法对于生物共轭应用很有意义 (Borova 等人,2021)。
中枢神经系统疾病的治疗:Canale 等人(2016 年)将 (芳氧基)乙基哌啶的 N-烷基化芳基磺酰胺确定为中枢神经系统疾病的潜在治疗方法。这项研究对于开发用于复杂疾病的新型治疗剂至关重要 (Canale 等人,2016)。
5-HT(2A) 受体拮抗剂:Fletcher 等人(2002 年)开发了非环状砜类化合物作为高亲和力、选择性的 5-HT(2A) 受体拮抗剂,具有在动物模型中进行潜在评估的生物利用度 (Fletcher 等人,2002)。
作用机制
Target of Action
The primary target of Methyl 4-(phenylsulfonamidomethyl)piperidine-1-carboxylate is the soluble epoxide hydrolase (sEH) enzymes . These enzymes facilitate the addition of water to an epoxide, resulting in the formation of a vicinal diol . They play a crucial role in various biological processes, including blood pressure regulation and inflammation .
Mode of Action
The compound interacts with its target, the sEH enzymes, by inhibiting their activity . This inhibition is achieved through the compound’s structural resemblance to the enzymes’ substrates, allowing it to bind to the active site of the enzyme and prevent the normal substrate from binding
Biochemical Pathways
The inhibition of sEH enzymes by Methyl 4-(phenylsulfonamidomethyl)piperidine-1-carboxylate affects the metabolic pathways involving epoxides . These pathways are involved in various physiological processes, including the regulation of blood pressure and inflammation . By inhibiting sEH enzymes, the compound can potentially reduce blood pressure elevation and inflammatory responses .
Pharmacokinetics
The compound is slightly soluble in water , which may influence its absorption and distribution in the body
Result of Action
The inhibition of sEH enzymes by Methyl 4-(phenylsulfonamidomethyl)piperidine-1-carboxylate can lead to a reduction in blood pressure elevation and inflammatory responses . This is due to the role of these enzymes in the metabolism of epoxides, which are involved in these physiological processes . The exact molecular and cellular effects of the compound’s action may vary depending on the specific context and require further investigation.
属性
IUPAC Name |
methyl 4-(benzenesulfonamidomethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-20-14(17)16-9-7-12(8-10-16)11-15-21(18,19)13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCGOEMSMJDRKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Methoxy-N-methyl-N-[(1-quinolin-8-ylsulfonylpiperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B2929802.png)
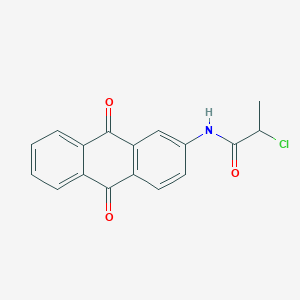
![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2929806.png)
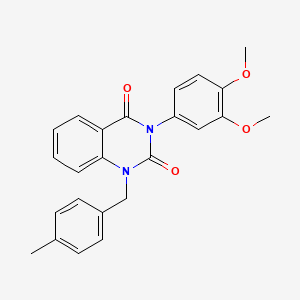

![methyl 2-chloro-5-{[2-(1H-pyrazol-4-yl)piperidin-1-yl]methyl}pyridine-3-carboxylate](/img/structure/B2929810.png)
![1-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(propan-2-yl)urea](/img/structure/B2929811.png)
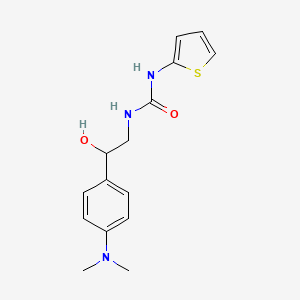
![3-(2,6-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2929817.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2929818.png)
![4-Chloro-2-[3-(trifluoromethyl)phenyl]phenol](/img/structure/B2929819.png)
